molecular formula C16H17F3N6O3 B2697627 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea CAS No. 2034541-33-6

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea

Cat. No.: B2697627
CAS No.: 2034541-33-6
M. Wt: 398.346
InChI Key: NVPGBMKTVJRQHB-UHFFFAOYSA-N
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Description

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Urea Moiety: The final step involves the reaction of the triazine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Utilized in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance binding affinity and specificity, while the urea linkage can facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like cyanuric chloride and melamine share the triazine core structure.

    Urea Derivatives: Compounds such as phenylurea and thiourea have similar urea linkages.

    Fluorinated Aromatics: Compounds like trifluorotoluene and trifluorobenzene contain similar trifluorophenyl groups.

Uniqueness

1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2,3,4-trifluorophenyl)urea is unique due to the combination of its triazine core, morpholino group, and trifluorophenyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(2,3,4-trifluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O3/c1-27-16-23-11(22-14(24-16)25-4-6-28-7-5-25)8-20-15(26)21-10-3-2-9(17)12(18)13(10)19/h2-3H,4-8H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPGBMKTVJRQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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